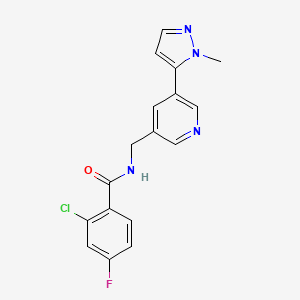
2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrazole ring, and a pyridine ring, all of which are common structures in medicinal chemistry . The presence of both chloro and fluoro substituents indicates that this compound might have interesting reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the chloro and fluoro substituents, and the formation of the benzamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The benzamide group also contributes to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chloro and fluoro substituents could make the compound reactive towards nucleophiles. The pyrazole and pyridine rings might also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar benzamide group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would need to be determined experimentally .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound might be used in the catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Drug Potency Enhancement
The compound could be used to enhance drug potency. A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Antileishmanial and Antimalarial Applications
The compound could potentially be used in the treatment of leishmaniasis and malaria . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .
Herbicidal Activity
The compound could be used as a herbicide . The herbicidal activity assays showed that compounds had an excellent inhibition effect on barnyard grass in greenhouse experiment .
Pharmaceutical Intermediate
The compound could be used as a pharmaceutical intermediate . It is also used as Ceritinib intermediate .
Synthesis of Benzamide Scaffolds
The compound could be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Preparation of An (S)-Amino Alcohol
The compound could be used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
Safety and Hazards
Future Directions
The compound “2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” could potentially be of interest in medicinal chemistry due to its complex structure and the presence of several functional groups commonly found in drugs . Future research could involve studying its synthesis, reactivity, biological activity, and physical properties in more detail.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s suggested that the compound might interact with its targets through hydrogen bonds and π-π interactions . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might affect multiple biochemical pathways.
Result of Action
The compound has shown significant antifungal activity against certain fungi in vitro . For instance, it has demonstrated good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L . This result is 21 times that of fluxapyroxad (12.45 mg/L) and close to the commercial fungicide prochloraz (EC50 = 0.36 mg/L) .
Action Environment
It’s worth noting that the compound has shown good protective fungicidal activity in vivo , suggesting that it might be stable and effective in the natural environment.
properties
IUPAC Name |
2-chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-3-2-13(19)7-15(14)18/h2-8,10H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHGNHVWJGJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

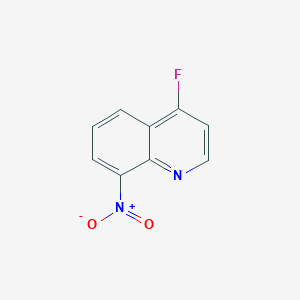
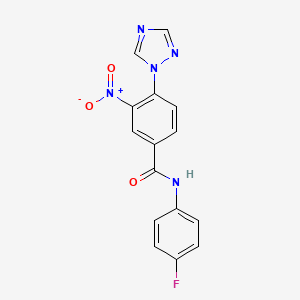
![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2817112.png)
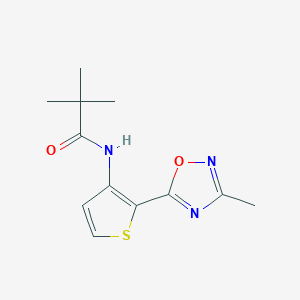
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2817116.png)

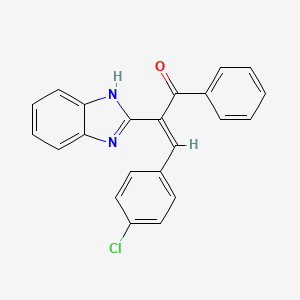
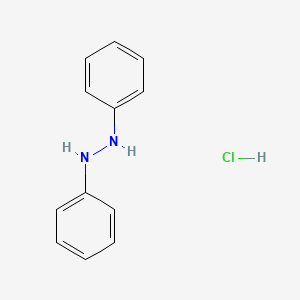
![(Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2817122.png)
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2817124.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2817125.png)
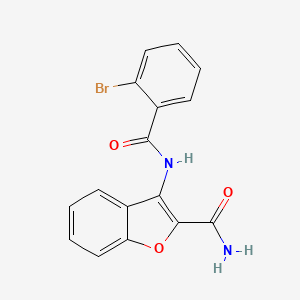
![4,6-Dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2817129.png)
![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)